molecular formula C22H26N2O4 B324669 1,4-Bis((o-tolyloxy)acetyl)piperazine

1,4-Bis((o-tolyloxy)acetyl)piperazine

Cat. No.: B324669
M. Wt: 382.5 g/mol
InChI Key: RQYIJSLZUGNKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis((o-tolyloxy)acetyl)piperazine is a piperazine derivative featuring two ortho-tolyloxyacetyl substituents at the 1,4-positions of the piperazine ring. The ortho-tolyloxy group (C₇H₇O) consists of a methyl-substituted benzene ring at the ortho position, linked via an oxygen atom to an acetyl moiety. Piperazine-based compounds are widely studied for their diverse applications, including pharmaceuticals, polymers, and materials science, due to their modular synthesis and tunable properties .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-1-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O4/c1-17-7-3-5-9-19(17)27-15-21(25)23-11-13-24(14-12-23)22(26)16-28-20-10-6-4-8-18(20)2/h3-10H,11-16H2,1-2H3

InChI Key

RQYIJSLZUGNKGP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1,4-Bis((o-tolyloxy)acetyl)piperazine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₂₂H₂₆N₂O₄* 382.46 o-Tolyloxy acetyl Predicted high lipophilicity due to methyl groups; potential for π-π stacking
1,4-Bis(phenoxyacetyl)piperazine C₂₀H₂₂N₂O₄ 354.41 Phenoxy acetyl Lower lipophilicity vs. o-tolyloxy; used in polymer cross-linking
1,4-Bis(4-nitrophenyl)piperazine C₁₆H₁₆N₄O₄ 328.32 4-Nitrophenyl High melting point; electron-withdrawing nitro groups enhance rigidity
1,4-Bis(morpholinoacetyl)piperazine C₁₆H₂₈N₄O₄ 340.42 Morpholino acetyl Increased solubility due to morpholine’s polar oxygen; tertiary amines aid solvation
1,4-Bis(2-hydroxyethyl)piperazine C₈H₁₈N₂O₂ 174.24 2-Hydroxyethyl Hydrophilic; used in drug formulations and nanoparticle templating
1,4-Bis(4-fluorophenylsulfonyl)piperazine C₁₆H₁₄F₂N₂O₄S₂ 424.42 4-Fluorophenylsulfonyl Hypoglycemic activity (DPP-4 inhibition); in vivo glucose reduction

*Calculated based on o-tolyloxy (C₇H₇O) and acetyl (C₂H₃O) groups.

Key Observations:
  • Lipophilicity: The ortho-methyl group in o-tolyloxy increases lipophilicity compared to unsubstituted phenoxy derivatives .
  • Solubility: Morpholino and hydroxyethyl substituents enhance water solubility via polar interactions, whereas aryl groups (e.g., nitrophenyl) reduce it .
  • Thermal Stability : Nitrophenyl derivatives exhibit higher rigidity and melting points due to strong electron-withdrawing effects .
Key Observations:
  • Green Chemistry : Maghnite clay catalysts enable solvent-free synthesis of methacryloyl-piperazine polymers with moderate yields .
  • Microwave Synthesis : Accelerates reactions for thiadiazole-piperazine hybrids, improving efficiency .
Key Observations:
  • Substituent Position : Ortho-substituted aryl groups (e.g., coumarin derivatives) enhance receptor binding vs. para-substituted analogs .
  • Electron Effects : Electron-withdrawing groups (e.g., sulfonyl, nitro) improve enzymatic inhibition (e.g., DPP-4) .

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